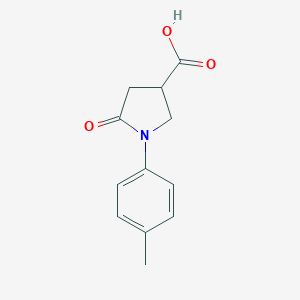
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Overview
Description
"5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic molecules and understanding their properties and reactions. This compound, like others in its category, serves as a building block in the synthesis of various chemicals and materials, offering insights into molecular interactions and behavior.
Synthesis Analysis
The synthesis of similar compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, has been achieved through three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The process involves in-situ generation of labile intermediates through regioselective decarboxylation (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of closely related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been explored using various techniques like FT-IR, NMR, and UV, alongside quantum chemical methods. These studies highlight the importance of molecular electrostatic potential, dipole moment, and polarizability in understanding the compound's behavior (Devi, Bishnoi, & Fatma, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid have been demonstrated to be significantly influenced by intramolecular hydrogen bonding interactions. These interactions not only define the molecular structure but also impact the charge transfer processes within the molecule, affecting its emission and second hyperpolarizability properties (Muthuraja et al., 2018).
Scientific Research Applications
- Anti-Inflammatory Agents
- Application: A study has reported the design and synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives as potent anti-inflammatory agents .
- Method: The derivatives were synthesized from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide with aromatic aldehydes and succinic anhydride .
- Results: The anti-inflammatory activity of all the compounds was screened against MMP-2 and MMP-9, and the results were excellent. Compounds 3d, 3e, and 3f were quite promising against matrix metalloproteins (MMPs) .
-
Anti-Cancer Agents
- Application: Pyrrolizine-5-carboxamides have been explored for their anti-inflammatory and anticancer activities .
- Method: A novel series of six derivatives was prepared and evaluated for their anti-inflammatory, analgesic, and anticancer activities .
- Results: Compounds bearing the electron donating methyl group showed the highest anti-inflammatory activity while others were the most active analgesic agents . Some compounds displayed high anticancer activity with IC 50 in the range of 0.30–0.92 μmol L−1 against the MCF-7, A2780, and HT29 cancer cell lines .
-
Analgesic Agents
- Application: Some 4,5-Dihydrothieno [3,2-e] [1,2,4]Triazolo [4,3-a] Pyrimi-dine-2-Carboxamides have been synthesized as Anti-Inflammatory and Analgesic Agents .
- Method: A new series of these compounds was synthesized .
- Results: Twenty-one newly synthesized compounds were investigated for their anti-inflammatory and analgesic activity using acute and subacute formalin-induced paw edema models and diclofenac Na as a reference .
properties
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBXWUBOAVLXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372431 | |
| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
133747-57-6 | |
| Record name | 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)







